1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound belonging to the class of tetrahydrocarbazoles. This compound is characterized by the presence of a 4-methoxybenzoyl group attached to an oxime functionality, which is further linked to a tetrahydrocarbazole core. Tetrahydrocarbazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:
Formation of Tetrahydrocarbazole Core: The starting material, 2,3,4,9-tetrahydro-1H-carbazole, can be synthesized via the Fischer indole synthesis, which involves the reaction of substituted phenylhydrazines with cyclohexanone.
Introduction of Oxime Functionality: The tetrahydrocarbazole core is then reacted with hydroxylamine to introduce the oxime group, forming 1-oximino-2,3,4,9-tetrahydro-1H-carbazole.
Attachment of 4-Methoxybenzoyl Group: The final step involves the esterification of the oxime with 4-methoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The oxime functionality can form hydrogen bonds with biological targets, while the tetrahydrocarbazole core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: The parent compound without the oxime and benzoyl functionalities.
1-Oximino-2,3,4,9-tetrahydro-1H-carbazole: The intermediate compound with only the oxime group attached.
4-Methoxybenzoyl chloride: The reagent used for esterification.
Uniqueness
1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both the oxime and 4-methoxybenzoyl functionalities, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-14-11-9-13(10-12-14)20(23)25-22-18-8-4-6-16-15-5-2-3-7-17(15)21-19(16)18/h2-3,5,7,9-12,21H,4,6,8H2,1H3/b22-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRNZAJIMSSRJC-RELWKKBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2CCCC3=C2NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C/2\CCCC3=C2NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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